Macrocarpal H
CAS No.: 179388-53-5
Cat. No.: VC21363475
Molecular Formula: C28H40O6
Molecular Weight: 472.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 179388-53-5 |
---|---|
Molecular Formula | C28H40O6 |
Molecular Weight | 472.6 g/mol |
IUPAC Name | 2,4,6-trihydroxy-5-[1-[6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde |
Standard InChI | InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3 |
Standard InChI Key | OOAOETHJYYAVCC-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)CC([C@@H]1CCC(=C)[C@H]2[C@]1(CC[C@H](C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |
SMILES | CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |
Canonical SMILES | CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |
Appearance | Yellow powder |
Introduction
Macrocarpal H is a complex organic compound classified as a eudesmane sesquiterpenoid, which is a type of sesquiterpenoid with a structure based on the eudesmane skeleton . It is primarily isolated from the leaves of Eucalyptus globulus and is part of a group of compounds known as macrocarpals, which also include macrocarpals A, B, C, I, and J . Macrocarpal H is characterized by its unique chemical structure and potential biological activities, particularly its antibacterial properties.
Biological Activities
Macrocarpal H exhibits notable antibacterial activity, particularly against oral pathogens. This activity is attributed to its ability to inhibit glucosyltransferase enzymes, which are essential for bacterial adhesion and biofilm formation . The compound's mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic processes critical for bacterial survival.
Potential Applications
Given its antibacterial properties, Macrocarpal H has potential applications in pharmaceuticals, especially in developing treatments for dental infections or as additives in oral care products. Additionally, its role in lipid metabolism could make it a compound of interest in studies related to metabolic disorders or oxidative stress.
Comparison with Other Macrocarpals
Macrocarpal H shares structural similarities with other macrocarpals but stands out due to its potent antibacterial activity against oral pathogens. The following table compares Macrocarpal H with other macrocarpals:
Compound | Structure Type | Antibacterial Activity | Unique Features |
---|---|---|---|
Macrocarpal A | Phloroglucinol-sesquiterpene | Moderate | First identified compound in the series |
Macrocarpal B | Phloroglucinol-sesquiterpene | Moderate | Similar structure to A |
Macrocarpal C | Phloroglucinol-sesquiterpene | High | Notable for self-aggregation behavior |
Macrocarpal I | Phloroglucinol-sesquiterpene | Low | Less studied; limited data available |
Macrocarpal J | Phloroglucinol-sesquiterpene | Moderate | Recently discovered |
Macrocarpal H | Phloroglucinol-sesquiterpene | High | Effective against oral pathogens |
Research Findings and Future Directions
Research on Macrocarpal H primarily focuses on its antibacterial activity and potential applications in oral health. Further studies are needed to fully understand its mechanism of action and to explore its interactions with other biomolecules, which could reveal additional therapeutic potentials. The compound's unique structure and biological activities make it a significant subject for further research in medicinal chemistry and pharmacology.
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